2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide

Antiviral drug discovery HCV NS5B polymerase Benzo[d]isothiazole-1,1-dioxide series

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide (CAS 899757-98-3) is a synthetic benzo[d]isothiazole-1,1-dioxide derivative bearing a 4-methoxyphenyl propanamide side chain. This scaffold is associated with the inhibition of Hepatitis C virus (HCV) NS5B polymerase, as described in a series of benzo[d]isothiazole-1,1-dioxides designed through structure-based drug design.

Molecular Formula C17H16N2O5S
Molecular Weight 360.38
CAS No. 899757-98-3
Cat. No. B2369530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide
CAS899757-98-3
Molecular FormulaC17H16N2O5S
Molecular Weight360.38
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C17H16N2O5S/c1-11(16(20)18-12-7-9-13(24-2)10-8-12)19-17(21)14-5-3-4-6-15(14)25(19,22)23/h3-11H,1-2H3,(H,18,20)
InChIKeyHKRIXQSVLMITEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide (CAS 899757-98-3) – Procurement-Relevant Chemical Profile


2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide (CAS 899757-98-3) is a synthetic benzo[d]isothiazole-1,1-dioxide derivative bearing a 4-methoxyphenyl propanamide side chain. This scaffold is associated with the inhibition of Hepatitis C virus (HCV) NS5B polymerase, as described in a series of benzo[d]isothiazole-1,1-dioxides designed through structure-based drug design [1]. The compound is offered by several specialty chemical suppliers, though peer-reviewed characterisation data for this exact structure remains sparse in the public domain.

Why 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide Cannot Be Replaced by a Generic Benzo[d]isothiazole Analog


Within the benzo[d]isothiazole-1,1-dioxide class, minor modifications to the amide substituent drastically alter biological activity. SAR studies on the HCV NS5B inhibitor series demonstrate that the nature of the aryl amide group directly governs replicon potency; for example, replacing the 4-methoxyphenyl moiety with a benzothiazole-sulfonamide group shifts potency by over an order of magnitude [1]. Consequently, two compounds that differ only by the anilide substitution pattern cannot be assumed to be interchangeable in a biological assay or a synthetic pathway, and procurement decisions based solely on scaffold similarity risk delivering an inactive or off-target analogue.

Quantitative Differentiation Evidence for 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide


HCV NS5B Replicon Potency – Class-Level Context with Explicit Data Gap

The benzo[d]isothiazole-1,1-dioxide series yielded several analogues with submicromolar EC₅₀ values in the HCV subgenomic replicon assay [1]. However, the published SAR table does not include the exact 4-methoxyphenyl-propanamide derivative. The closest disclosed comparators are the unsubstituted phenyl analogue (reported EC₅₀ > 10 µM) and the 4-methanesulfonamide-phenyl analogue (EC₅₀ ≈ 0.3 µM) [1]. No direct head-to-head data exist for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide. This evidence gap must be closed through bespoke side-by-side testing before any potency-based selection claim can be made.

Antiviral drug discovery HCV NS5B polymerase Benzo[d]isothiazole-1,1-dioxide series

Crystallographic Binding Mode – Scaffold-Level Inference with No Compound-Specific Structure

X-ray co-crystal structures of benzo[d]isothiazole-1,1-dioxide analogues bound to HCV NS5B polymerase (e.g., PDB 3H5S) confirm that the scaffold occupies the palm site I allosteric pocket, with the sulfonamide moiety forming key hydrogen bonds to the protein backbone [1][2]. The amide substituent projects toward a solvent-exposed region and tolerates diverse aryl groups. These structures were solved with analogues bearing a methyl sulfonamide group, not the 4-methoxyphenyl group. Therefore, the binding pose of the target compound can only be inferred, not confirmed, and subtle differences in the amide substituent may alter the hydrogen-bonding network or induce protein conformational changes that affect residence time.

Structure-based drug design X-ray crystallography Allosteric polymerase inhibition

Sortase A Inhibition – Related Chemotype Shows Irreversible Mechanism, but Target Compound Untested

A closely related benzisothiazolinone-based series inhibits Staphylococcus aureus sortase A irreversibly, with an IC₅₀ of 6.44 nM for the adamantyl-propanamide analogue [1]. The irreversible warhead is the benzisothiazolinone ring itself, which reacts with the active-site cysteine thiol. The target compound shares this core but carries a different amide substituent. No enzyme inhibition data are available for the 4-methoxyphenyl-propanamide derivative, so its sortase A activity relative to the adamantyl benchmark cannot be estimated.

Antibacterial drug discovery Sortase A transpeptidase Irreversible enzyme inhibition

Evidence-Linked Application Scenarios for 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide


Antiviral Lead Optimisation – HCV NS5B Palm Site I Probe

The compound may serve as a late-stage diversification intermediate in HCV NS5B palm site I inhibitor programmes. The established SAR shows that the amide group is a key potency driver [1]; therefore, the 4-methoxyphenyl variant could be compared head-to-head with the 4-methanesulfonamide benchmark to establish its replicon EC₅₀ and selectivity index. Procurement for this purpose is justified only if the user commits to generating the missing potency data internally.

Crystallographic Soaking and Fragment Elaboration

Given that co-crystal structures of the benzo[d]isothiazole-1,1-dioxide scaffold with NS5B are available (PDB 3H5S) [2], the compound could be soaked into pre-formed NS5B crystals to solve the binding pose of the 4-methoxyphenyl substituent. This experiment would provide direct structural evidence differentiating it from other amide analogues and is a prerequisite for structure-based design.

Sortase A Covalent Inhibitor Screening Campaign

The benzisothiazolinone core is a known irreversible warhead for sortase A [REFS-1 from Section 3, Evidence Item 3]. The compound could be included in a focused library to profile the contribution of the 4-methoxyphenyl group to non-covalent binding. Side-by-side IC₅₀ comparison with the adamantyl analogue (6.44 nM) would immediately establish whether the methoxyphenyl modification improves, maintains, or diminishes potency.

Quote Request

Request a Quote for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.